-Chloro-M-phenylenediamine (4-Cl-MPD) has been known since the late 19th century. Its first synthesis was reported in 1879 by Beilstein and Kurbatow, who obtained it by the reduction of 4-chloro-1,3-dinitrobenzene with zinc chloride and hydrochloric acid. Since then, various methods for its synthesis have been developed, including reduction with iron.
4-Cl-MPD is an aromatic diamine, meaning it contains two amine groups (-NH₂) attached to a benzene ring. It exists as a gray powder or dark purple solid at room temperature. Its melting point is reported to be between 83.5-92.5 °C [].
-Cl-MPD has been used in various scientific research applications, including:
There is no current research available on the specific mechanism of action of 4-Chloro-M-phenylenediamine in biological systems. Its applications seem to be focused on its role as a precursor in organic synthesis.
Irritant